

Application Notes and Protocols for Gold-Catalyzed Cyclobutene Synthesis

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Compound of Interest

Compound Name: Cyclobutene

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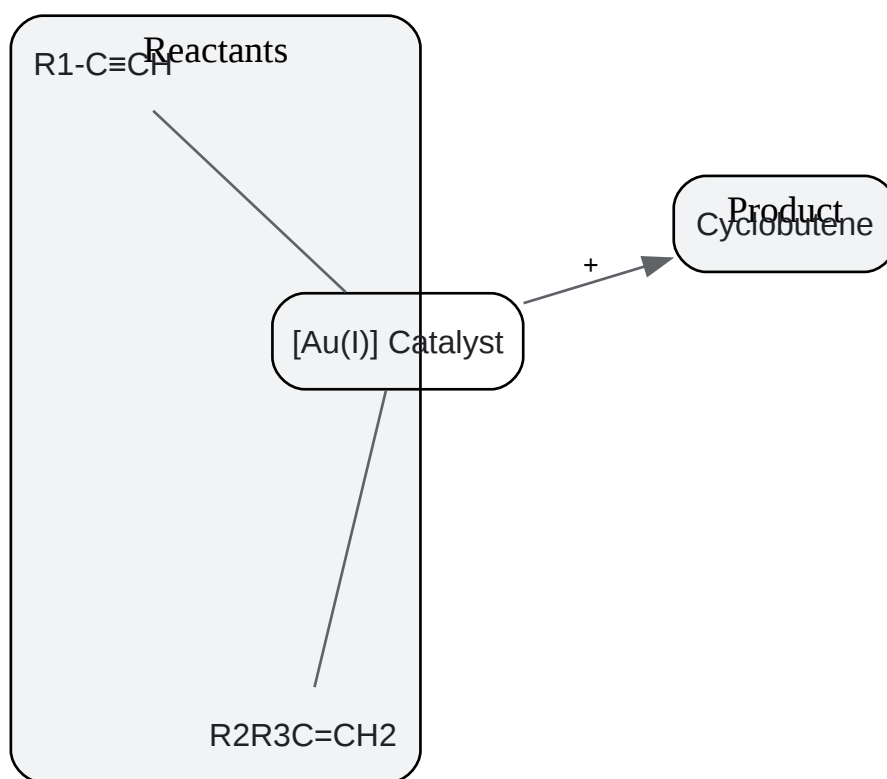
This document provides detailed application notes and protocols for the synthesis of **cyclobutenes** utilizing gold catalysis. **Cyclobutene** moieties are valuable structural motifs in medicinal chemistry and materials science. Gold-catalyzed methodologies offer mild and efficient routes to these strained four-membered rings. The following sections detail various synthetic strategies, present key quantitative data in tabular format for easy comparison, and provide step-by-step experimental protocols for representative reactions.

Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes

The intermolecular [2+2] cycloaddition of alkynes and alkenes is a powerful method for constructing **cyclobutene** rings. Cationic gold(I) complexes are highly effective catalysts for this transformation, which is proposed to proceed through a stepwise mechanism involving the formation of a cyclopropyl gold(I) carbene intermediate followed by ring expansion.^{[1][2][3]} The choice of the gold catalyst, specifically the ligand and the counteranion, can significantly influence the reaction's efficiency and selectivity.^{[1][4]}

General Reaction Scheme:

A general representation of the gold-catalyzed intermolecular [2+2] cycloaddition is shown below:



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Caption: General scheme for gold-catalyzed [2+2] cycloaddition.

Key Quantitative Data:

The following table summarizes representative examples of gold-catalyzed intermolecular [2+2] cycloadditions, highlighting the reaction conditions and yields.

Entry	Alkyne	Alkene	Gold Catalyst	Solvent	Temp. (°C)	Yield (%)	Reference
1	Phenylacetylene	α -Methylstyrene	[IPrAu(NCMe)]SbF ₆	CH ₂ Cl ₂	23	95	[1]
2	<i>o</i> -Tolylacetylene	α -Methylstyrene	[IPrAu(NCMe)]SbF ₆	CH ₂ Cl ₂	23	45 (cyclobutene), 35 (1,3-diene)	[1]
3	1-Octyne	1-Hexene	[(JohnPhos)Au(NCMe)]SbF ₆	Dioxane	80	75	[4]
4	Phenylacetylene	Styrene	[(Ph ₃ P)AuCl]/AgOTf	CH ₂ Cl ₂	25	88	[4]

Experimental Protocol: Synthesis of 1-Methyl-1,3-diphenylcyclobut-2-ene[1]

- **Catalyst Preparation:** In a glovebox, a stock solution of the gold(I) catalyst, for example, [IPrAu(NCMe)]SbF₆ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is prepared in dry dichloromethane (CH₂Cl₂).
- **Reaction Setup:** To an oven-dried vial equipped with a magnetic stir bar, add phenylacetylene (1.0 equiv).
- **Addition of Alkene:** Add α -methylstyrene (1.2 equiv) to the vial.
- **Solvent Addition:** Add dry CH₂Cl₂ to achieve the desired concentration (e.g., 0.1 M).
- **Initiation of Reaction:** Add the gold(I) catalyst solution (e.g., 2 mol %) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature (23 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

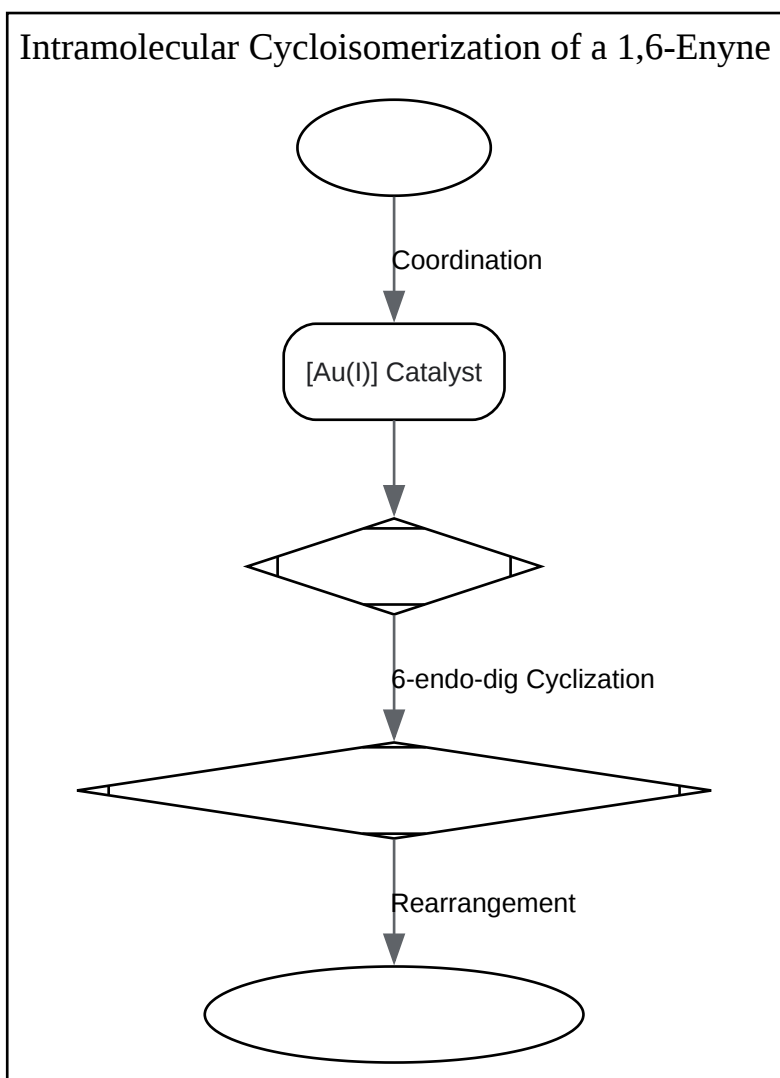
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to afford the desired **cyclobutene** product.

Intramolecular Cycloisomerization of Enynes

Gold(I) catalysts are also highly effective in promoting the intramolecular cycloisomerization of 1,n-enynes to furnish bicyclic systems containing a **cyclobutene** ring.[5][6] These reactions can proceed through various mechanistic pathways, including a 6-endo-dig cyclization followed by rearrangement.[6] The substitution pattern on the enyne substrate and the nature of the gold catalyst can influence the reaction outcome, sometimes leading to the formation of other cyclic products.[7]

General Reaction Scheme and Proposed Mechanism:

The cycloisomerization of a 1,6-enyne to a bicyclo[4.2.0]octadiene derivative is depicted below, along with a simplified mechanistic pathway.



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Caption: Workflow for gold-catalyzed enyne cycloisomerization.

Key Quantitative Data:

The following table provides examples of gold-catalyzed intramolecular cycloisomerization of enynes.

Entry	Substrate	Gold Catalyst	Solvent	Temp. (°C)	Yield (%)	Reference
1	N-Tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine	[(Ph ₃ P)AuCl]/AgSbF ₆	CH ₂ Cl ₂	25	85	[6]
2	Diethyl 2-(pent-4-en-1-yl)-2-(prop-2-yn-1-yl)malonate	[IPrAu(NCMe)]SbF ₆	CH ₂ Cl ₂	25	92	[6]
3	1-(Pent-4-en-1-yl)-2-(prop-2-yn-1-yl)benzene	[(JohnPhos)Au(NCMe)]SbF ₆	Dioxane	80	78	[8]

Experimental Protocol: Synthesis of a Bicyclic **Cyclobutene** via Enyne Cycloisomerization

- **Reaction Setup:** In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,n-enyne substrate (1.0 equiv) in a dry, degassed solvent (e.g., CH₂Cl₂ or dioxane).
- **Catalyst Preparation:** In a separate vial, prepare the active gold(I) catalyst by treating a gold(I) chloride precursor (e.g., (Ph₃P)AuCl, 2 mol %) with a silver salt cocatalyst (e.g., AgSbF₆, 2 mol %) in the reaction solvent.
- **Initiation of Reaction:** Add the freshly prepared catalyst solution to the solution of the enyne substrate at the desired temperature (e.g., 25 °C).
- **Reaction Monitoring:** Monitor the progress of the reaction by TLC or GC-MS.

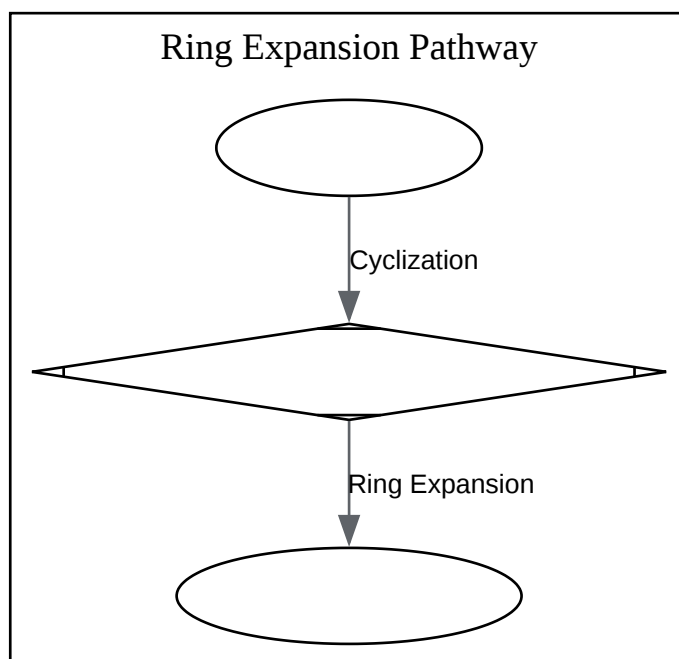
- Work-up: Once the starting material is consumed, quench the reaction by passing the mixture through a short pad of silica gel, eluting with a suitable solvent.
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the **cyclobutene**-containing bicyclic product.

Ring Expansion of Cyclopropyl Gold(I) Carbenes

A key mechanistic feature in many gold-catalyzed reactions leading to **cyclobutenes** is the involvement of cyclopropyl gold(I) carbene intermediates.[1][3][9] These intermediates can be generated from various precursors, including enynes, and subsequently undergo ring expansion to form the **cyclobutene** ring. This strategy has been exploited in the synthesis of complex polycyclic systems.[10]

Mechanistic Pathway:

The formation and subsequent ring expansion of a cyclopropyl gold(I) carbene is a fundamental step in many gold-catalyzed **cyclobutene** syntheses.



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Caption: Formation and ring expansion of a cyclopropyl gold(I) carbene.

Gold-Mediated Photocatalytic [2+2] Cycloaddition

A distinct approach to cyclobutane-containing structures involves gold-mediated photocatalysis. This method utilizes the photosensitizing properties of certain gold complexes to promote the [2+2] cycloaddition of electronically excited substrates, such as coumarins, with alkenes to form cyclobutane-fused chromanones.^[11]

Experimental Protocol: Synthesis of a Cyclobutane-Fused Chromanone^[11]

- **Reaction Setup:** In a vial, combine the coumarin substrate (1.0 equiv), the alkene (2.0-5.0 equiv), and the gold photocatalyst (e.g., [Au(SIPr)(Cbz)], 1-2 mol %) in a suitable solvent (e.g., acetonitrile).
- **Degassing:** Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
- **Irradiation:** Irradiate the stirred reaction mixture with a suitable light source (e.g., 365 nm LED) at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutane-fused chromanone.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific substrate and catalyst details and adhere to all laboratory safety procedures. The efficiency and outcome of these reactions can be sensitive to substrate purity, solvent and reagent quality, and reaction conditions. Optimization may be required for specific applications.

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